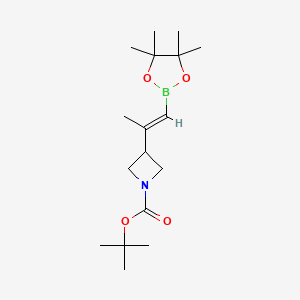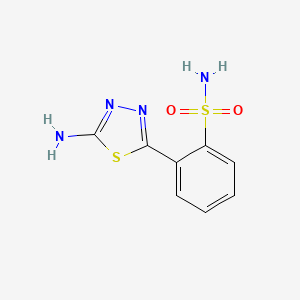![molecular formula C17H20N4O2 B15215652 3-(6-Nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane CAS No. 649757-12-0](/img/structure/B15215652.png)
3-(6-Nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Nitroisoquinolin-3-yl)-3,10-diazabicyclo[431]decane is a complex organic compound featuring a bicyclic structure with a nitroisoquinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Nucleophilic Amine Addition: The initial step involves the addition of a nucleophilic amine to a precursor molecule, such as tricarbonyl(tropone)iron.
Boc-Protection: The resulting secondary amine is then protected using Boc (tert-butoxycarbonyl) to prevent unwanted side reactions.
Photochemical Demetallation: The iron complex is subjected to photochemical demetallation to remove the metal center.
Intramolecular Heck Reaction: Finally, an intramolecular Heck reaction is performed to form the bicyclic structure
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The isoquinoline moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the isoquinoline ring.
Aplicaciones Científicas De Investigación
3-(6-Nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: The compound can be used in studies to understand its interactions with biological macromolecules and its potential therapeutic effects
Mecanismo De Acción
The mechanism of action of 3-(6-Nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bicyclic structure allows for specific binding to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
7-Azabicyclo[4.3.1]decane: Shares a similar bicyclic structure but lacks the nitroisoquinoline moiety.
8-Azabicyclo[3.2.1]octane: Another bicyclic compound with different ring sizes and functional groups.
Trans-Bicyclo[4.4.0]decane: Contains a similar bicyclic framework but with different substituents and ring junctions
Uniqueness
3-(6-Nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane is unique due to the presence of the nitroisoquinoline moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Propiedades
Número CAS |
649757-12-0 |
|---|---|
Fórmula molecular |
C17H20N4O2 |
Peso molecular |
312.37 g/mol |
Nombre IUPAC |
3-(6-nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane |
InChI |
InChI=1S/C17H20N4O2/c22-21(23)16-5-4-12-10-18-17(9-13(12)8-16)20-7-6-14-2-1-3-15(11-20)19-14/h4-5,8-10,14-15,19H,1-3,6-7,11H2 |
Clave InChI |
CNHAPRASZWATJW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCN(CC(C1)N2)C3=NC=C4C=CC(=CC4=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


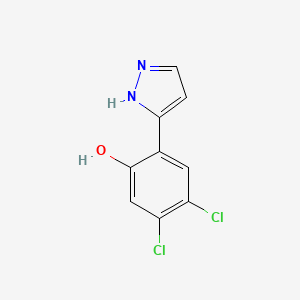
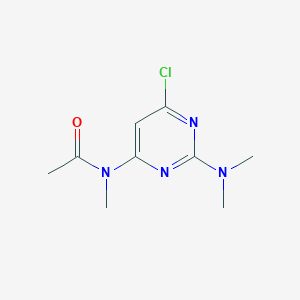
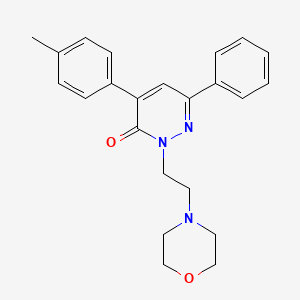

![8-(4-Ethoxyphenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B15215603.png)



![p-Aminobenzoato di 3-pirrolidinometil-2-bornanolo [Italian]](/img/structure/B15215613.png)

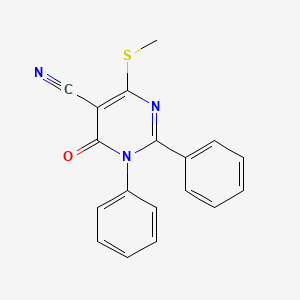
![N-{4-[1-(Benzenesulfonyl)-1H-indol-2-yl]-4-oxobutyl}benzamide](/img/structure/B15215625.png)
